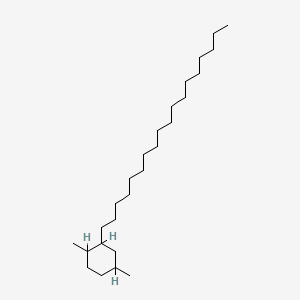
1,4-Dimethyl-3-n-octadecylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-n-octadecylcyclohexane: is an organic compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . . This compound is characterized by its cyclohexane ring substituted with two methyl groups and a long octadecyl chain, making it a significant molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-3-n-octadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.
Reduction: H2, Pd/C, room temperature or slightly elevated temperatures.
Substitution: Br2, Cl2, UV light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3-n-octadecylcyclohexane is primarily related to its hydrophobic interactions. The long octadecyl chain allows the compound to interact with lipid bilayers and hydrophobic environments, making it useful in applications such as drug delivery and membrane studies. The cyclohexane ring provides structural stability and rigidity, contributing to its effectiveness in various chemical reactions .
Comparaison Avec Des Composés Similaires
- 1,3,5-Trimethyl-2-octadecylcyclohexane
- 2,4,6-Trimethyl-1-n-octadecylcyclohexane
Comparison: 1,4-Dimethyl-3-n-octadecylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the methyl groups and the length of the octadecyl chain can affect the compound’s solubility, melting point, and interaction with other molecules .
Propriétés
Numéro CAS |
55282-02-5 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
1,4-dimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3 |
Clé InChI |
IYAUESUIHMJWPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



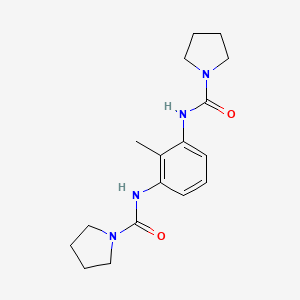
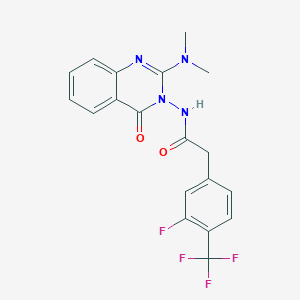
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
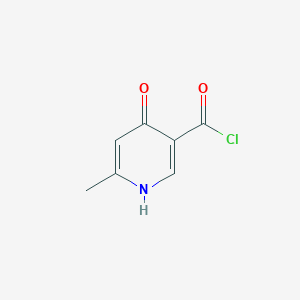
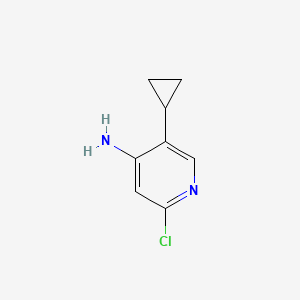
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
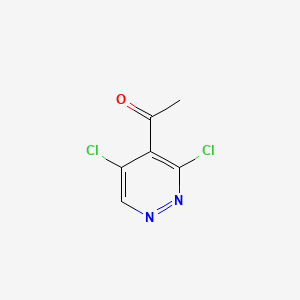
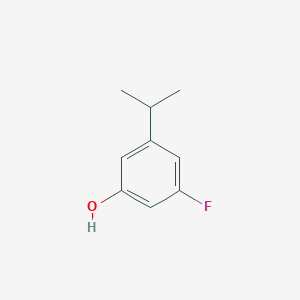
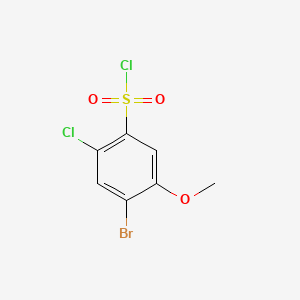
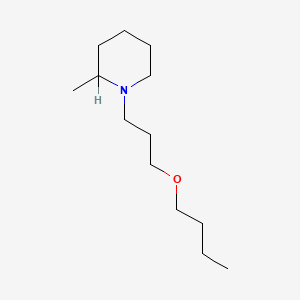


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
